4-({[2,4-dichloro-5-(diethylsulfamoyl)phenyl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-({2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the core benzoyl and pyrazole structures. The key steps include:
Formation of the Benzoyl Intermediate: The benzoyl intermediate is synthesized through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles such as chlorine and sulfonyl groups.
Coupling with Pyrazole: The benzoyl intermediate is then coupled with a pyrazole derivative through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-({2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-({2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]BENZOIC ACID: Shares a similar benzoyl structure but lacks the pyrazole moiety.
N,N-DIETHYL-2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]BENZAMIDE: Similar sulfonyl and benzoyl groups but different amide linkage.
Uniqueness
4-({2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H19Cl2N5O4S |
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Molecular Weight |
448.3 g/mol |
IUPAC Name |
4-[[2,4-dichloro-5-(diethylsulfamoyl)benzoyl]amino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19Cl2N5O4S/c1-4-23(5-2)28(26,27)13-6-9(10(17)7-11(13)18)16(25)20-12-8-22(3)21-14(12)15(19)24/h6-8H,4-5H2,1-3H3,(H2,19,24)(H,20,25) |
InChI Key |
YJQDOSNFIRINMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CN(N=C2C(=O)N)C)Cl)Cl |
Origin of Product |
United States |
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